Cas no 73818-55-0 (Phosphonium, (2-oxoethenyl)triphenyl-,inner salt)

Phosphonium, (2-oxoethenyl)triphenyl-,inner salt structure
73818-55-0 structure
Product Name:Phosphonium, (2-oxoethenyl)triphenyl-,inner salt
Numero CAS:73818-55-0
MF:C20H15OP
MW:302.306266069412
CID:562700
PubChem ID:359581
Update Time:2025-04-19

Phosphonium, (2-oxoethenyl)triphenyl-,inner salt Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonium, (2-oxoethenyl)triphenyl-,inner salt
    • Phosphonium, triphenyl-, oxoethenylide (9CI)
    • (Triphenylphosphoranylidene)ethenone
    • (TRIPHENYLPHOSPHORANYLIDENE)KETENE
    • TRIPHENYLPHOSPHORANYLIDENE KETENE
    • 15596-07-3
    • D92615
    • NSC620573
    • A809702
    • J-009263
    • SCHEMBL7435006
    • Bestmann Ylide
    • (Triphenylphosphoranylidene)ethenone, Bestmann ylide, Ketenylidene(triphenyl)phosphorane
    • 73818-55-0
    • CHEMBL1980626
    • Phosphonium,(2-oxoethenyl)triphenyl-,inner salt
    • FT-0657778
    • AKOS015840604
    • MFCD00040613
    • Ethenone, 2-(triphenylphosphoranylidene)-
    • (triphenyl-$l^{5}-phosphanylidene)ethenone
    • 2-(triphenyl-$l^{5}
    • NSC-620573
    • 2-(triphenyl-lambda5-phosphaneylidene)ethen-1-one
    • Ketenylidene(triphenyl)phosphorane
    • T2565
    • ketenylidene(triphenyl)phosphoran
    • ketenylidenetriphenylphosphorane
    • 2-(triphenyl-$l^{5}-phosphanylidene)ethenone
    • 2-triphenylphosphoranylideneethenone
    • MNASRBWCHRURHY-UHFFFAOYSA-N
    • NCI60_006097
    • Inchi: 1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H
    • Chiave InChI: MNASRBWCHRURHY-UHFFFAOYSA-N
    • Sorrisi: P(=C=C=O)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 302.086052095g/mol
  • Massa monoisotopica: 302.086052095g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 17.1Ų
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd